
(S)-2-Amino-3-(3-hydroxy-5-methylphenyl)propanoicacidhcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. It is structurally related to the neurotransmitter glutamate and is known for its role in modulating synaptic transmission in the central nervous system. This compound is of significant interest in neuropharmacology due to its potential therapeutic applications in treating neurological disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-hydroxy-5-methylbenzaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with glycine to form the corresponding β-hydroxy amino acid.
Reduction: The β-hydroxy amino acid is then reduced to the corresponding amino alcohol.
Hydrochloride Formation: Finally, the amino alcohol is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
Oxidation: Formation of 3-hydroxy-5-methylbenzaldehyde or 3-hydroxy-5-methylbenzoic acid.
Reduction: Formation of 3-hydroxy-5-methylphenethylamine.
Substitution: Formation of 3-chloro-5-methylphenylpropanoic acid derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid hydrochloride has several scientific research applications:
Neuropharmacology: It is used to study the modulation of synaptic transmission and neuroprotection in models of neurological disorders.
Medicinal Chemistry: The compound is investigated for its potential therapeutic effects in treating conditions such as Parkinson’s disease and epilepsy.
Biochemistry: It serves as a tool to understand the role of glutamate receptors in cellular signaling and plasticity.
Industrial Applications: The compound is used in the development of pharmaceuticals targeting the central nervous system.
Mecanismo De Acción
The compound exerts its effects by modulating the activity of glutamate receptors, specifically the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) subtype . It enhances synaptic transmission by potentiating the response of AMPA receptors to glutamate, leading to increased calcium influx and activation of downstream signaling pathways. This modulation plays a crucial role in synaptic plasticity, learning, and memory .
Comparación Con Compuestos Similares
Similar Compounds
α-Amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA): A well-known agonist of AMPA receptors.
Kainic Acid: Another agonist of glutamate receptors, but with a different receptor subtype specificity.
N-Methyl-D-aspartic acid (NMDA): An agonist of NMDA receptors, another subtype of glutamate receptors.
Uniqueness
(S)-2-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid hydrochloride is unique due to its specific action on AMPA receptors and its potential neuroprotective and neurotrophic effects . Unlike other compounds, it offers a combination of synaptic potentiation and neuroprotection, making it a promising candidate for therapeutic applications in neurodegenerative diseases .
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(3-hydroxy-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-2-7(4-8(12)3-6)5-9(11)10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14)/t9-/m0/s1 |
Clave InChI |
VONTVSKGTULKSK-VIFPVBQESA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)O)C[C@@H](C(=O)O)N |
SMILES canónico |
CC1=CC(=CC(=C1)O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene](/img/structure/B13051163.png)
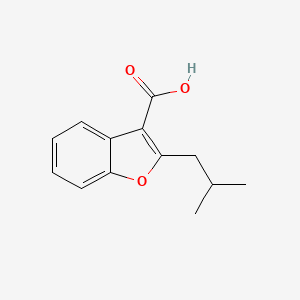
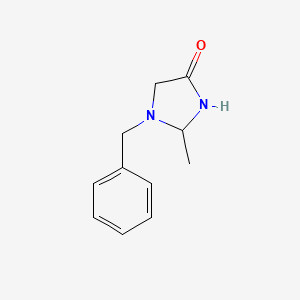
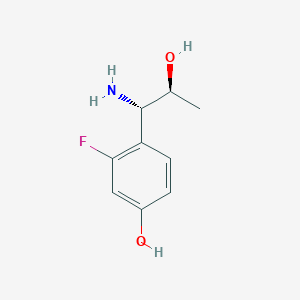
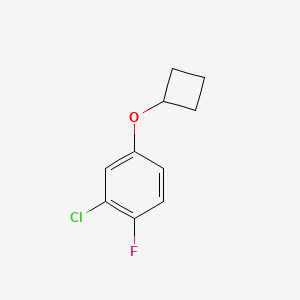

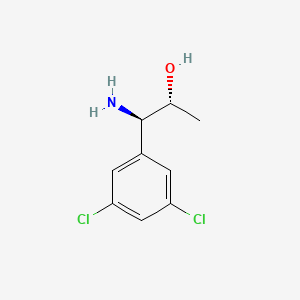
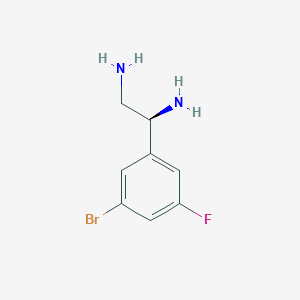



![(1R,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13051229.png)


